6-Chloro-3-indolyl beta-D-glucuronide sodium salt

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

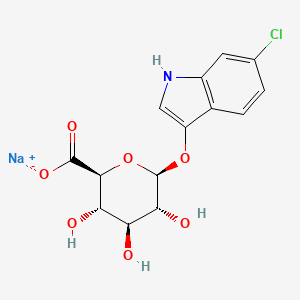

The systematic nomenclature of 6-Chloro-3-indolyl β-D-glucuronide sodium salt follows established International Union of Pure and Applied Chemistry conventions for complex carbohydrate derivatives. The official Chemical Abstracts Service registry number for this compound is 216971-56-1, providing unambiguous identification within chemical databases. The International Union of Pure and Applied Chemistry systematic name is sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate, which precisely describes the stereochemical configuration and connectivity of all functional groups.

Multiple synonymous designations exist within the scientific literature for this compound. Common alternative names include 6-Chloro-3-indolyl β-D-glucuronide sodium salt, 6-Chloro-3-indolylb-D-glucuronidesodiumsalt, and β-D-Glucopyranosiduronic acid,6-chloro-1H-indol-3-yl, monosodium salt. The systematic naming convention emphasizes the β-anomeric configuration of the glucuronic acid moiety and the specific substitution pattern on the indole ring system. Additional nomenclature variations include Rose-glucuronide sodium salt, reflecting its chromogenic properties, and the full systematic descriptor β-D-Glucopyranosiduronic acid,6-chloro-1H-indol-3-yl, monosodium salt according to the 9th edition of Chemical Abstracts nomenclature rules.

The molecular designation follows carbohydrate nomenclature principles, where the anomeric carbon of the glucuronic acid unit forms a glycosidic linkage with the hydroxyl group at the 3-position of the 6-chloroindole moiety. The sodium counterion neutralizes the carboxylate functionality, resulting in a stable salt form suitable for analytical applications. This nomenclature system ensures precise identification across international chemical databases and facilitates accurate communication within the scientific community.

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBOHCDHSUOGKP-CYRSAHDMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClNNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt typically involves the reaction of 6-chloroindole with beta-D-glucuronic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indolyl beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, producing 6-chloro-3-indole and D-glucuronic acid .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by the appearance of a color change, indicating the formation of the hydrolysis products .

Major Products Formed

The major products formed from the hydrolysis of this compound are 6-chloro-3-indole and D-glucuronic acid .

Scientific Research Applications

Chromogenic Substrate for Enzyme Assays

The primary application of 6-Chloro-3-indolyl β-D-glucuronide sodium salt is as a chromogenic substrate for β-glucuronidase assays. Upon hydrolysis by the enzyme, it produces a colored product that can be quantified spectrophotometrically. This property makes it valuable for:

- Gene Expression Studies: Used to detect GUS gene expression in transgenic plants by staining tissues that express the GUS gene.

- Microbial Detection: Employed in microbiological assays to identify E. coli and other bacteria that produce β-glucuronidase.

Histochemical Staining

This compound is used in histochemical staining protocols to visualize the presence of β-glucuronidase activity in various biological samples, including:

- Plant Tissues: Facilitates the study of gene expression patterns in genetically modified plants.

- Animal Models: Useful in assessing the distribution and activity of GUS in different tissues.

Detection of GUS Activity in Transgenic Plants

A study conducted on transgenic Arabidopsis plants expressing the GUS gene demonstrated that 6-Chloro-3-indolyl β-D-glucuronide sodium salt could effectively stain tissues, revealing spatial expression patterns of the gene across different developmental stages. The results indicated strong correlation between GUS activity and specific developmental markers.

| Sample Type | GUS Activity (Units) | Observations |

|---|---|---|

| Leaf Tissue | 150 | High expression at leaf tips |

| Root Tissue | 75 | Moderate expression |

| Stem Tissue | 30 | Low expression |

Microbial Analysis for E. coli Detection

In a food safety study, the efficacy of 6-Chloro-3-indolyl β-D-glucuronide sodium salt was evaluated for detecting E. coli in contaminated water samples. The study reported that samples treated with this substrate produced a distinct blue precipitate indicating positive results for β-glucuronidase-producing bacteria.

| Sample Source | E. coli Detected (CFU/ml) | Result |

|---|---|---|

| Tap Water | 0 | Negative |

| River Water | 150 | Positive |

| Meat Samples | 200 | Positive |

Mechanism of Action

The mechanism of action of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt involves its hydrolysis by beta-glucuronidase. The enzyme cleaves the glucuronide bond, releasing 6-chloro-3-indole, which undergoes further oxidation to form a colored product. This color change is used as an indicator of beta-glucuronidase activity .

Comparison with Similar Compounds

Substituent Effects

- Halogenation: The 6-chloro group in CIGS increases substrate specificity for GUS compared to non-halogenated analogs like indoxyl-glucuronide . The 5-bromo-6-chloro derivative () further enhances sensitivity, producing a distinct magenta precipitate ideal for multiplex assays .

- Counterion Impact : Sodium salts (e.g., CIGS) are preferred for aqueous assays, while cyclohexylammonium salts (e.g., CHA salts) improve solubility in organic phases for specialized applications .

Enzymatic Specificity

- CIGS and its CHA analog are GUS-specific, unlike galactosidase substrates (e.g., 6-chloro-3-indolyl beta-D-galactopyranoside) .

- Steroid glucuronides (e.g., estradiol-17β-glucuronide) bind hepatic transporters but lack chromogenic utility .

Critical Notes

Hsp90 Inhibition : Unique to CIGS among glucuronides, this property is under investigation for cancer therapy but requires further validation .

Commercial Variants: Suppliers like Thermo Scientific and Santa Cruz Biotechnology offer CIGS derivatives with ≥98% purity, emphasizing strict storage (-20°C, desiccated) to prevent hydrolysis .

Limitations: Non-specific binding of indoxyl derivatives to cellular components may cause background noise, necessitating optimized blocking steps .

Biological Activity

6-Chloro-3-indolyl beta-D-glucuronide sodium salt (CAS Number: 216971-56-1) is a biochemical reagent extensively used in scientific research, particularly as a chromogenic substrate for the enzyme beta-glucuronidase. This compound plays a significant role in molecular biology and biochemistry, facilitating the detection of beta-glucuronidase activity through a colorimetric change.

Target Enzyme : The primary target of this compound is beta-glucuronidase , an enzyme that catalyzes the hydrolysis of glucuronides.

Mode of Action : Upon interaction with beta-glucuronidase, this compound undergoes hydrolysis, leading to the release of 6-chloro-3-indole and D-glucuronic acid. The enzymatic reaction results in a salmon-colored precipitate , which serves as an indicator of enzymatic activity.

Biochemical Pathways : The action of this compound primarily affects the glucuronidation pathway , which is crucial for drug metabolism and detoxification processes in biological systems.

Pharmacokinetics

This compound is known to be soluble in water, making it suitable for various laboratory applications. However, it is also light-sensitive, which can influence its stability and efficacy during experiments.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Utilized as a substrate in enzymatic assays to study beta-glucuronidase activity.

- Biology : Employed in histochemical staining techniques to visualize beta-glucuronidase activity in tissues and cellular samples.

- Medicine : Aids in diagnosing diseases by detecting beta-glucuronidase levels in clinical samples, which can be indicative of certain pathological conditions.

- Industry : Used in quality control processes for detecting bacterial contamination in food and water samples.

Comparative Analysis with Similar Compounds

The unique chromogenic properties of this compound differentiate it from other similar compounds:

| Compound Name | Color Change Upon Hydrolysis | Applications |

|---|---|---|

| This compound | Salmon | Enzymatic assays, histochemical staining |

| 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt | Blue | Enzymatic assays |

| 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt | Magenta | Enzymatic assays |

Case Studies and Research Findings

- Enzymatic Assays : Studies have demonstrated the effectiveness of this compound as a substrate for measuring beta-glucuronidase activity. For instance, a study highlighted its use in assessing enzyme kinetics and substrate specificity under various conditions (pH, temperature) .

- Histochemical Staining : Research has shown that this compound can be utilized for visualizing enzyme activity within tissue sections. In one case study, researchers successfully employed it to detect beta-glucuronidase activity in liver tissues, providing insights into metabolic disorders .

- Clinical Diagnostics : The compound has been investigated for its potential use in clinical diagnostics. Elevated levels of beta-glucuronidase have been associated with certain diseases, making this substrate valuable for developing diagnostic assays .

Q & A

Q. What is the primary biochemical application of 6-Chloro-3-indolyl β-D-glucuronide sodium salt in enzymatic assays?

This compound serves as a chromogenic substrate for β-glucuronidase enzymes. Upon enzymatic hydrolysis, it releases 6-chloro-3-indoxyl, which oxidizes to form a blue-green insoluble precipitate, enabling visual or spectrophotometric detection of enzyme activity. Methodologically, researchers dissolve it in aqueous buffers (e.g., PBS, pH 7.0) at 0.1–1.0 mM concentrations and incubate with samples at 37°C for 30–120 minutes. Controls lacking enzyme or substrate are essential to validate specificity .

Q. What are the optimal storage conditions to preserve its stability?

Store lyophilized powder at ≤ -20°C in airtight, light-protected containers. For short-term use, prepare working solutions in deionized water or DMF/water (1:1) and store at 4°C for ≤24 hours. Avoid repeated freeze-thaw cycles to prevent hydrolysis or aggregation .

Q. How should researchers prepare stock solutions to ensure solubility and activity?

Dissolve in DMF/water (1:1) at 10–20 mM, followed by sterile filtration (0.2 µm). Vortex for 5 minutes and centrifuge (10,000 ×g, 5 minutes) to remove particulates. Confirm solubility via spectrophotometry (λmax ~260 nm) and adjust pH to 6.5–7.5 with NaOH/HCl .

Advanced Research Questions

Q. How can researchers resolve low signal-to-noise ratios in β-glucuronidase assays using this substrate?

- Optimize incubation time : Perform time-course experiments (15–180 minutes) to balance signal intensity and background.

- Add redox enhancers : Include 1–2 mM potassium ferricyanide/ferrocyanide to accelerate indoxyl oxidation, reducing non-enzymatic precipitation.

- Inhibit competing enzymes : Use 10 mM EDTA to chelate metal ions or 0.1% SDS to denature non-target hydrolases in crude lysates .

Q. What validation strategies confirm substrate specificity in complex biological samples?

- Inhibition assays : Pre-treat samples with 1 mM D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor) for 30 minutes; >90% signal reduction confirms specificity.

- Genetic knockouts : Compare activity in wild-type vs. β-glucuronidase-deficient cell lines (e.g., GUSB knockout models).

- Chromatographic validation : Post-reaction, analyze hydrolysates via HPLC (C18 column, acetonitrile/water gradient) to detect 6-chloro-3-indoxyl (retention time ~8.2 minutes) .

Q. How does sodium salt formulation impact experimental outcomes compared to cyclohexylammonium salts?

Q. What steps mitigate batch-to-batch variability in substrate performance?

- Quality control : Request certificates of analysis (COA) with HPLC purity ≥98% (λ = 254 nm) and water content ≤2% (Karl Fischer titration).

- Pre-screen batches : Test each lot at 0.5 mM against a standardized β-glucuronidase (e.g., E. coli enzyme, 1 U/mL) to confirm linear signal increase over 60 minutes.

- Normalize data : Include internal controls (e.g., 4-methylumbelliferyl-β-D-glucuronide) in each experiment to calibrate enzymatic activity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.